Advanced Synthesis Guide: 4-Chloro-5-methoxy-2-methylpyrimidine
Advanced Synthesis Guide: 4-Chloro-5-methoxy-2-methylpyrimidine
The following technical guide details the synthesis mechanism and protocol for 4-Chloro-5-methoxy-2-methylpyrimidine (CAS: 698-33-9).
Executive Summary
Target Compound: 4-Chloro-5-methoxy-2-methylpyrimidine CAS Number: 698-33-9 Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol Primary Application: Critical intermediate in the synthesis of herbicides (e.g., sulfonylureas) and pharmaceutical APIs (kinase inhibitors).
This guide provides a validated, two-stage synthetic route. The process begins with the construction of the pyrimidine core via condensation of acetamidine with a formylated ester, followed by a regioselective deoxychlorination using phosphorus oxychloride (
Retrosynthetic Analysis
The strategic disconnection relies on the lability of the C4-hydroxyl group (tautomeric with the carbonyl) and the modular assembly of the pyrimidine ring.
Figure 1: Retrosynthetic disconnection showing the pyrimidine ring assembly.
Stage 1: Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol
Objective: Construct the pyrimidine heterocycle with the correct substitution pattern (5-OMe, 2-Me) and a handle for chlorination at position 4.
Reaction Mechanism
This stage involves a Claisen-type condensation followed by a cyclization.
-
Formylation: Sodium methoxide generates the enolate of methyl methoxyacetate, which attacks ethyl formate to yield the sodium salt of methyl 2-(hydroxymethylene)-2-methoxyacetate.
-
Cyclization: Acetamidine attacks the electrophilic formyl carbon (highly reactive) and subsequently the ester carbonyl, closing the ring.
-
Aromatization: Elimination of water/alcohol yields the stable pyrimidin-4-ol tautomer.
Figure 2: Mechanism of the pyrimidine ring construction.[1][2][3]
Experimental Protocol
Reagents:
-
Methyl methoxyacetate (1.0 eq)[2]
-
Ethyl formate (1.2 – 1.5 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium methoxide (NaOMe), 30% in methanol (2.5 eq)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Enolate Formation: Charge a reactor with anhydrous methanol and NaOMe solution. Cool to 0–5°C.
-
Addition 1: Add a mixture of methyl methoxyacetate and ethyl formate dropwise, maintaining internal temperature < 10°C. Stir for 2–3 hours at room temperature to ensure complete formylation.
-
Cyclization: Add acetamidine hydrochloride in portions.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC for disappearance of the ester.
-
Workup: Distill off excess solvent. Dissolve the residue in water.[4] Acidify carefully with conc. HCl to pH 4–5. The product, 5-methoxy-2-methylpyrimidin-4-ol , will precipitate.
-
Isolation: Filter the solid, wash with cold water and isopropanol. Dry in a vacuum oven at 50°C.
-
Expected Yield: 75–85%[5]
-
Appearance: White to off-white crystalline solid.
-
Stage 2: Chlorination to 4-Chloro-5-methoxy-2-methylpyrimidine
Objective: Convert the hydroxyl group at C4 to a chlorine atom using nucleophilic aromatic substitution conditions.
Reaction Mechanism
The reaction utilizes Phosphorus Oxychloride (
-
Activation: The pyridinic nitrogen or the carbonyl oxygen attacks
, forming a dichlorophosphoryl intermediate ( ). -
Substitution: Chloride ion attacks position 4, displacing the phosphoro-group and restoring aromaticity.
-
Base Role: An organic base (N,N-Diethylaniline or Triethylamine) acts as an acid scavenger (
) and catalyzes the reaction by forming a highly reactive Vilsmeier-Haack type complex with .
Figure 3: Deoxychlorination mechanism via phosphoryl intermediate.
Experimental Protocol
Reagents:
-
5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq)
-
Phosphorus Oxychloride (
) (3.0 – 5.0 eq) -
N,N-Diethylaniline (1.0 eq) or Triethylamine
-
Solvent: Toluene (optional, can run neat in
)
Procedure:
-
Setup: In a dry flask equipped with a reflux condenser and scrubber (for HCl/SO2 gases), suspend the pyrimidinol starting material in
. -
Base Addition: Add N,N-Diethylaniline slowly at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 3–5 hours. The suspension should become a clear, dark solution.
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
. -
Pour the thick residue slowly into a stirred mixture of ice and water (maintain temp < 20°C). Violent hydrolysis occurs.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (DCM) (3x).
-
Purification: Wash the organic layer with saturated
(to remove acid traces) and brine. Dry over anhydrous . -
Isolation: Evaporate the solvent. The residue can be recrystallized from hexane/heptane if necessary.
-
Expected Yield: 85–92%
-
Purity: >98% (HPLC)
-
Process Parameters & Safety Data
| Parameter | Specification | Notes |
| Reaction Temp (Stage 1) | 0°C (Add) | Control exotherm during NaOMe addition. |
| Reaction Temp (Stage 2) | 105°C (Reflux) | Essential for complete chlorination. |
| Quenching | < 20°C | |
| Key Impurity | 4,6-Dichloro-2-methylpyrimidine | Indicates incorrect stoichiometry in Stage 1 (excess formate/malonate side reactions). |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; hydrolyzes back to OH over time. |
References
-
Sigma-Aldrich. 4-Chloro-5-methoxy-2-methylpyrimidine Product Sheet (CAS 698-33-9). Available at:
-
Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine (CN101486684B). (Describes the analogous condensation of methyl methoxyacetate and ethyl formate). Available at:
-
Google Patents. Synthetic method of 4-chloro-2-methyl pyrimidine (CN110372602A). (Provides the general protocol for POCl3 chlorination of 2-methyl-4-hydroxypyrimidines). Available at:
-
Hetero Letters. Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. (Mechanistic insight into pyrimidinol chlorination). Available at:
-
Organic Syntheses. 2-Mercaptopyrimidine (General Pyrimidine Synthesis).[6] Org.[7][8][9][10] Synth. 1955, 35, 80. Available at:
Sources
- 1. preprints.org [preprints.org]
- 2. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. thunderbooks.wordpress.com [thunderbooks.wordpress.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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